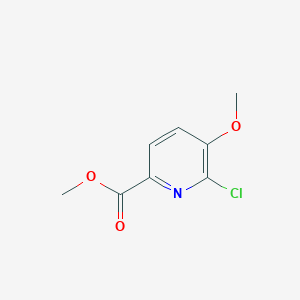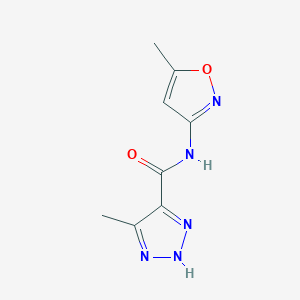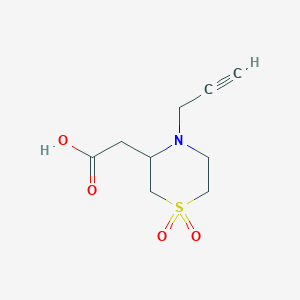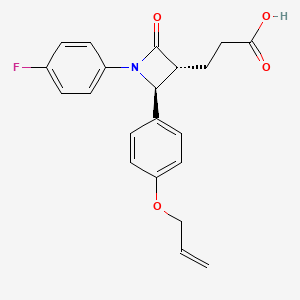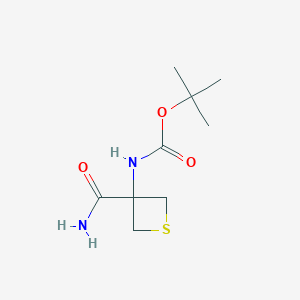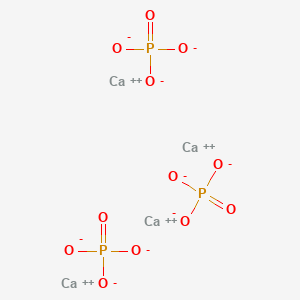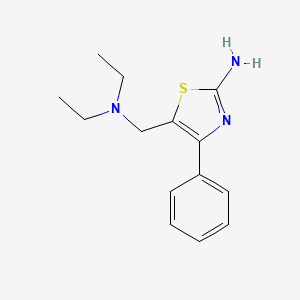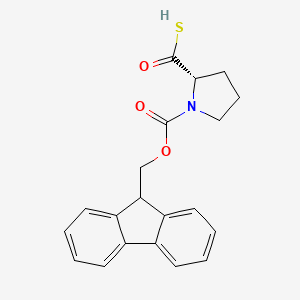
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolidine ring with a carbothioic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid typically involves the following steps:
Fmoc Protection:
Thioester Formation: The carbothioic acid moiety is introduced through a reaction with a suitable thioester precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers, which can efficiently handle the protection and deprotection steps required for Fmoc chemistry.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The Fmoc group can be removed under reductive conditions to yield the free amine.
Substitution: The carbothioic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Piperidine or other secondary amines are commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as amines or alcohols can react with the carbothioic acid moiety.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Substituted thioesters.
Wissenschaftliche Forschungsanwendungen
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid has several scientific research applications:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect amine groups.
Medicinal Chemistry: The compound can be used to synthesize peptide-based drugs or inhibitors.
Bioconjugation: The thioester group can be used to link peptides to other biomolecules.
Wirkmechanismus
The mechanism of action of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid involves the following:
Molecular Targets: The compound primarily targets amine groups in peptides and proteins.
Pathways Involved: The Fmoc group protects the amine during synthesis, preventing unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Protected Amino Acids: Compounds such as Fmoc-Lysine or Fmoc-Arginine.
Thioester-Containing Compounds: Compounds like N-acetylcysteine thioester.
Uniqueness
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid is unique due to the combination of the Fmoc protecting group and the carbothioic acid moiety, which allows for versatile applications in peptide synthesis and bioconjugation.
Eigenschaften
Molekularformel |
C20H19NO3S |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbothioic S-acid |
InChI |
InChI=1S/C20H19NO3S/c22-19(25)18-10-5-11-21(18)20(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,25)/t18-/m0/s1 |
InChI-Schlüssel |
UTJGAFKTKAZZJX-SFHVURJKSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)S |
Kanonische SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



